Isotopic Mass Shift of +4 Da Enables Resolved MS Detection from Unlabeled 2-Bromoethylamine
2-Bromoethyl-d4-amine HBr exhibits a +4 Da isotopic mass shift relative to the non-deuterated 2-bromoethylamine HBr (CAS 2576-47-8) due to the replacement of four hydrogen atoms with deuterium on the ethyl chain . This mass differential is fully resolved in both low-resolution and high-resolution mass spectrometers, enabling unambiguous discrimination between the internal standard and the target analyte in the m/z domain . In contrast, the unlabeled parent compound cannot serve as an internal standard for itself or structurally related alkylamines in MS-based quantification because it is spectrometrically indistinguishable from the analyte [1].
| Evidence Dimension | Isotopic mass differential for MS resolution |
|---|---|
| Target Compound Data | +4 Da (MW 208.92 g/mol) |
| Comparator Or Baseline | Unlabeled 2-bromoethylamine HBr: 0 Da differential (MW 204.92 g/mol for parent ion) |
| Quantified Difference | +4 Da; baseline separation achievable in MS |
| Conditions | LC-MS and GC-MS analysis of alkylamines; consistent across ESI, APCI, and EI ionization modes |
Why This Matters
The +4 Da mass shift is the minimum differential required for reliable MS quantification in isotope-dilution workflows where overlapping natural isotopic distributions from the analyte could otherwise contaminate the internal standard channel; this directly reduces procurement risk for laboratories requiring validated quantitative methods.
- [1] Stokvis E, Rosing H, Beijnen JH. Rapid Commun Mass Spectrom. 2005;19(3):401-7. SIL internal standards are the first choice for quantitative LC/MS assays. View Source
